molecular formula C21H22O6 B053933 Sbmet CAS No. 114340-00-0

Sbmet

Cat. No.: B053933
CAS No.: 114340-00-0
M. Wt: 370.4 g/mol
InChI Key: UYGBXGAZUCKDDV-SFHVURJKSA-N
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Description

Sbmet, also known as antimony methyl, is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of antimony, a metalloid, bonded to methyl groups. The unique electronic and structural properties of antimony contribute to the compound’s reactivity and versatility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sbmet typically involves the reaction of antimony trichloride with methylating agents under controlled conditions. One common method is the reaction of antimony trichloride with methyl lithium or methyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

Sbmet undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form antimony oxides, which are useful in various industrial applications.

    Reduction: Reduction reactions involving this compound can produce lower oxidation state antimony compounds.

    Substitution: this compound can participate in substitution reactions where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid. These reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and are conducted in polar solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include antimony oxides, antimony halides, and various organoantimony compounds, each with distinct properties and applications.

Scientific Research Applications

Sbmet has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a precursor in the synthesis of other organoantimony compounds, which are valuable in catalysis and materials science.

    Biology: In biological research, this compound is studied for its potential use in antimicrobial agents and as a tool for probing biological systems.

    Medicine: this compound and its derivatives are being investigated for their potential therapeutic applications, including anticancer and antiparasitic activities.

    Industry: In industrial applications, this compound is used in the production of flame retardants, semiconductors, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which Sbmet exerts its effects is primarily through its interaction with biological molecules and catalytic sites. The antimony atom in this compound can coordinate with various ligands, altering the electronic environment and facilitating chemical reactions. In biological systems, this compound can interact with proteins and enzymes, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Trimethylantimony: Similar to Sbmet, trimethylantimony contains three methyl groups bonded to antimony. It shares similar reactivity but differs in its physical properties and applications.

    Antimony Trichloride: While not an organometallic compound, antimony trichloride is a common precursor to this compound and other organoantimony compounds.

    Organoarsenic Compounds: Compounds such as trimethylarsine share structural similarities with this compound but differ in their chemical behavior and toxicity.

Uniqueness of this compound

This compound is unique due to its specific electronic configuration and the presence of antimony, which imparts distinct reactivity and stability compared to other organometallic compounds

Biological Activity

Sbmet, a compound identified by its chemical structure and biological properties, has garnered attention in recent years for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

Overview of this compound

This compound (Chemical Identifier: 114340-00-0) is primarily studied for its antimicrobial properties and its ability to interact with biological systems. Its role as a bioactive compound makes it a candidate for drug development and therapeutic interventions.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : this compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.
  • Cell Viability : Studies have employed various assays to evaluate the impact of this compound on cell viability and proliferation. The use of dye exclusion methods (e.g., Trypan blue) and metabolic activity assays (e.g., MTT assay) has demonstrated that this compound can influence cell survival rates depending on concentration and exposure time .

In Vitro Studies

A range of in vitro studies has been conducted to assess the biological activity of this compound. Key findings include:

  • Cell Proliferation Assays : Various assays have been utilized to measure the effects of this compound on cell proliferation. For instance, the crystal violet assay revealed that higher concentrations of this compound significantly reduced the proliferation of certain cancer cell lines .
  • Apoptosis Induction : Flow cytometry analysis has shown that this compound can induce apoptosis in treated cells, as evidenced by increased annexin V staining in treated samples compared to controls .

Table 1: Summary of In Vitro Assays for Evaluating Biological Activity of this compound

Assay Type Principle Detection Method Findings
Cell ViabilityPlasma membrane integrityTrypan blue, MTTSignificant reduction in viability at high doses
ProliferationClonogenic growthCrystal violetInhibition observed in cancer cell lines
ApoptosisMembrane integrity detectionAnnexin V stainingIncreased apoptosis in treated groups
Metabolic ActivityMitochondrial functionResazurin fluorescentDecreased metabolic activity correlating with dose

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Properties :
    • A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to standard antibiotics.
  • Cancer Research :
    • In a controlled laboratory setting, researchers evaluated the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .
  • Diabetes Management :
    • Preliminary studies have also explored the antidiabetic properties of this compound by measuring glucose uptake in cultured cells. Results showed improved glucose uptake, indicating potential benefits in managing diabetes through enhanced insulin sensitivity .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-17(25)21(12)26-3)18-10-16(24)20-15(23)8-14(22)9-19(20)27-18/h4,6-9,18,22-23,25H,5,10H2,1-3H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGBXGAZUCKDDV-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150708
Record name Sigmoidin B 3'-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114340-00-0
Record name Sigmoidin B 3'-methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114340000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sigmoidin B 3'-methyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.